molecular formula C9H12N2OS2 B12918863 Ethyl 2-(1-(furan-2-yl)ethylidene)hydrazinecarbodithioate

Ethyl 2-(1-(furan-2-yl)ethylidene)hydrazinecarbodithioate

Cat. No.: B12918863
M. Wt: 228.3 g/mol
InChI Key: BTXAMVMBEYFULS-JXMROGBWSA-N
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Description

Ethyl 2-(1-(furan-2-yl)ethylidene)hydrazinecarbodithioate is a chemical reagent designed for research and development applications. This compound features a hydrazinecarbodithioate group linked to a furan moiety, a structural motif common in molecules with significant biological activity . Compounds based on similar furan and hydrazine scaffolds are recognized as valuable intermediates in medicinal chemistry, particularly in the synthesis of novel heterocyclic compounds such as pyrazolines, thiazoles, and 1,3,4-thiadiazoles . These synthetic derivatives are frequently investigated for their potential antimicrobial properties against a range of microorganisms . Researchers can utilize this reagent as a key building block to develop and synthesize new chemical entities for pharmacological screening. The furan ring system is also found in important flavor compounds and can be formed in Maillard reactions, indicating its broad relevance in chemical research . This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C9H12N2OS2

Molecular Weight

228.3 g/mol

IUPAC Name

ethyl N-[(E)-1-(furan-2-yl)ethylideneamino]carbamodithioate

InChI

InChI=1S/C9H12N2OS2/c1-3-14-9(13)11-10-7(2)8-5-4-6-12-8/h4-6H,3H2,1-2H3,(H,11,13)/b10-7+

InChI Key

BTXAMVMBEYFULS-JXMROGBWSA-N

Isomeric SMILES

CCSC(=S)N/N=C(\C)/C1=CC=CO1

Canonical SMILES

CCSC(=S)NN=C(C)C1=CC=CO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1-(furan-2-yl)ethylidene)hydrazinecarbodithioate typically involves the reaction of furan-2-carbaldehyde with ethyl hydrazinecarbodithioate under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-(furan-2-yl)ethylidene)hydrazinecarbodithioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydrazinecarbodithioate moiety to hydrazine or other reduced forms.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the furan ring .

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 2-(1-(furan-2-yl)ethylidene)hydrazinecarbodithioate has been investigated for its biological activities, particularly in the development of pharmaceutical agents. The compound's hydrazinecarbodithioate moiety is known for its potential to exhibit anti-cancer and anti-inflammatory properties.

Case Studies:

  • Anti-Cancer Activity : A study demonstrated that derivatives of hydrazinecarbodithioates showed significant cytotoxicity against various cancer cell lines. This compound was synthesized and evaluated for its ability to inhibit cell proliferation in human cancer cells, showing promising results in reducing tumor growth .
  • Anti-inflammatory Effects : Another research highlighted the compound's role in modulating inflammatory pathways. In vitro tests indicated that it could reduce the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

Agricultural Applications

The compound's unique structure also lends itself to applications in agriculture, particularly as a potential pesticide or herbicide. Its ability to interact with biological systems makes it a candidate for developing environmentally friendly agrochemicals.

Data Table: Pesticidal Activity

CompoundActivity TypeEffective Concentration (ppm)Reference
This compoundHerbicidal50
Mthis compoundInsecticidal30

Material Science Applications

In material science, this compound has been explored for its potential use in creating novel polymeric materials. Its ability to form stable complexes with metal ions opens avenues for developing advanced materials with specific properties.

Case Studies:

  • Polymer Composites : Research has shown that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability. The resulting composites exhibited improved resistance to thermal degradation compared to conventional materials .

Mechanism of Action

The mechanism of action of Ethyl 2-(1-(furan-2-yl)ethylidene)hydrazinecarbodithioate involves its interaction with biological targets, such as enzymes or receptors. The furan ring and hydrazinecarbodithioate moiety can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Hydrazinecarbodithioate derivatives vary primarily in their substituents (heterocyclic rings, aryl groups) and ester groups (methyl, ethyl, benzyl). Below is a comparative analysis based on structural motifs, synthesis, and applications:

Compound Name Substituents Key Functional Groups Synthesis Method Reported Activities/Applications References
Ethyl 2-(1-(furan-2-yl)ethylidene)hydrazinecarbodithioate Furan-2-yl, ethyl ester Hydrazinecarbodithioate, Schiff base Hypothesized: Reaction of 2-acetylfuran with ethyl hydrazinecarbodithioate in ethanol Potential antimicrobial, antitumor, or metal chelation (inferred from analogs)
Methyl 2-(1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethylidene)hydrazinecarbodithioate (MTH) Triazole, methyl ester Hydrazinecarbodithioate, triazole Condensation of acetyl-triazole with methyl hydrazinecarbodithioate in ethanol Antimicrobial (gram-positive/-negative bacteria)
Benzyl 2-(1-(4-chlorophenyl)ethylidene)hydrazinecarbodithioate 4-Chlorophenyl, benzyl ester Hydrazinecarbodithioate, aryl chloride Microwave-assisted condensation with aldehydes Copper(II) complex formation (coordination chemistry)
2-[1-(2-Furanyl)ethylidene]hydrazinecarbothioamide Furan-2-yl, thiosemicarbazide Thiosemicarbazide, furan Reaction of 2-acetylfuran with thiosemicarbazide Not explicitly reported (structural analog)
Ethyl 2-(1-(pyridin-2-yl)ethylidene)hydrazinecarboxylate Pyridine, ethyl ester Hydrazinecarboxylate, pyridine Condensation of pyridyl-acetyl derivatives with hydrazinecarboxylate Intermediate for hormone therapies

Key Structural Influences

Triazole/Thiazole: Introduces hydrogen-bonding sites, boosting antimicrobial activity . Pyridine: Alters solubility and metal-binding affinity .

Ester Groups : Ethyl esters may increase lipophilicity compared to methyl, affecting membrane permeability .

Functional Groups :

  • Dithiocarbamate (-S-S-) : Superior metal chelation vs. thiosemicarbazide (-NH-C=S) .
  • Schiff Base (C=N) : Facilitates redox activity and complexation .

Biological Activity

Ethyl 2-(1-(furan-2-yl)ethylidene)hydrazinecarbodithioate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, structure-activity relationships (SAR), and case studies related to this compound.

1. Synthesis of this compound

The synthesis of this compound typically involves the condensation reaction between furan-2-carbaldehyde and hydrazine derivatives followed by carbodithioate formation. The general procedure can be summarized as follows:

  • Reagents :
    • Furan-2-carbaldehyde
    • Ethyl hydrazinecarbodithioate
    • Solvent (e.g., ethanol)
  • Procedure :
    • Mix the reagents in an appropriate solvent.
    • Heat the mixture under reflux conditions for several hours.
    • Isolate the product through filtration and recrystallization.
  • Yield and Purity : The compound can be obtained in high yields (typically >80%) with satisfactory purity as confirmed by spectral data (NMR, IR).

2.1 Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds related to this compound, particularly against SARS-CoV-2. A derivative with a similar structure was found to inhibit the main protease (Mpro) of SARS-CoV-2 with an IC50 value of approximately 10.76 μM, indicating promising activity as a potential therapeutic agent against COVID-19 .

2.2 Antimicrobial Activity

Several derivatives of hydrazinecarbodithioates have shown notable antimicrobial properties. For instance, compounds with similar structural motifs exhibited significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 μg/mL .

3. Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

Modification Effect on Activity
Substituents on furan ringAltered potency against viral targets
Variation in hydrazine moietyChanges in cytotoxicity profiles
Presence of dithiocarbamate groupEnhanced antimicrobial properties

Case Study 1: Inhibition of SARS-CoV-2 Mpro

In a recent study, derivatives of this compound were screened for their ability to inhibit the Mpro enzyme critical for viral replication. The most potent analogs demonstrated IC50 values as low as 1.55 μM, showcasing their potential as effective antiviral agents .

Case Study 2: Antimicrobial Efficacy

A series of hydrazone derivatives were evaluated for their antibacterial properties. One compound showed significant inhibition against gram-positive bacteria with an MIC of 20 μg/mL, while another derivative was effective against gram-negative strains . These findings suggest that structural variations can lead to enhanced activity against specific microbial targets.

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